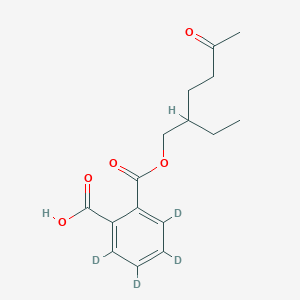![molecular formula C9H11N3O B126685 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 159104-35-5](/img/structure/B126685.png)
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations is that the mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate its potential use in treating viral infections.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
159104-35-5 |
|---|---|
Produktname |
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
3,6-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-5-3-4-7-8(10-5)11-6(2)9(13)12-7/h3-4,6H,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
SNEUWCOJEUGPFV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)N=C(C=C2)C |
Kanonische SMILES |
CC1C(=O)NC2=C(N1)N=C(C=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)










![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

